2-methoxy-N-methylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10-9(11)7-5-3-4-6-8(7)12-2/h3-6H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVAEVHJWOBXKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60187609 | |
| Record name | Benzamide, o-methoxy-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3400-35-9 | |
| Record name | 2-Methoxy-N-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3400-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, o-methoxy-N-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003400359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, o-methoxy-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Routes to 2-Methoxy-N-methylbenzamide and Analogues
The formation of the amide bond is central to the synthesis of this compound. Researchers have developed numerous strategies, from classical amidation reactions to modern catalytic approaches, to achieve this transformation with high efficiency and selectivity.
The most fundamental approach to synthesizing this compound involves the coupling of a 2-methoxybenzoic acid derivative with methylamine. A common strategy is the activation of the carboxylic acid, often by converting it into a more reactive species like an acyl chloride. For instance, 3-methoxy-4-methylbenzoic acid can be treated with thionyl chloride to form the corresponding acyl chloride, which then readily reacts with ammonia water to produce 3-methoxy-4-methylbenzamide google.com. This foundational reaction can be adapted for N-methylated products by using methylamine instead of ammonia.
The choice of coupling reagents and reaction conditions is crucial for achieving high yields and purity. A variety of reagents have been developed to facilitate this amide bond formation.
| Precursor 1 | Precursor 2 | Reagents/Conditions | Product | Yield | Reference |
| 3-methoxy-4-methylbenzoic acid | Thionyl chloride, Ammonia water | 1. Thionyl chloride, 80-90°C, 2h; 2. 25% Ammonia water | 3-methoxy-4-methylbenzamide | 95% | google.com |
| Substituted acids | Thionyl chloride, Methyl 4-amino-2-methoxybenzoate, TEA, DMF | 1. SOCl2, Toluene, 80°C, 3h; 2. Room temperature, overnight | Intermediate 5a-g | 85% | nih.govrsc.org |
| O-acetyl benzohydroxamic acid | Phenylboronic acid | CuTC, THF, 60°C, 12h | N-phenylbenzamide | 69% | nih.gov |
This table illustrates various amidation reaction conditions and their corresponding yields for the synthesis of benzamide (B126) derivatives.
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, reduce waste, and enable reactions under milder conditions. Copper- and palladium-based catalysts have shown significant promise in the synthesis of benzamides. For example, a general and non-oxidative N-amidation of organostannanes and boronic acids has been developed using copper(I) sources to couple with O-acetyl hydroxamic acids under non-basic conditions nih.gov.
Heterogeneous catalysis also offers advantages in terms of catalyst recovery and reuse. For instance, a Cu-Pd/γ-Al2O3 catalyst, particularly when modified with magnesium, has been effectively used in the direct synthesis of benzimidazoles from 2-nitroaniline and ethanol (B145695), showcasing the potential of bimetallic catalysts in related transformations mdpi.com. While not a direct synthesis of this compound, these catalytic systems highlight the ongoing development of efficient catalytic amidation and related C-N bond-forming reactions.
The synthesis of more complex analogs of this compound often requires multi-step reaction sequences. These protocols allow for the introduction of various functional groups and the construction of intricate molecular architectures.
A notable example is the synthesis of a series of 2-methoxybenzamide derivatives designed as hedgehog signaling pathway inhibitors nih.govrsc.org. This multi-step process begins with the formation of an amide bond between a substituted acid and methyl 4-amino-2-methoxybenzoate. The resulting ester is then hydrolyzed to a carboxylic acid, which undergoes a second amidation reaction to yield the final target compounds nih.govrsc.org.
Another illustrative multi-step synthesis involves the preparation of 2-methoxy-4-cyanobenzaldehyde from 3-methoxy-4-methylbenzoic acid. This sequence includes an initial amidation to form 3-methoxy-4-methylbenzamide, followed by dehydration to the nitrile, bromination of the methyl group, and finally hydrolysis to the aldehyde google.com. Such protocols demonstrate the versatility of the benzamide functional group as a key intermediate in the synthesis of complex molecules. The development of flow chemistry processes further enhances the efficiency of multi-step syntheses by allowing for the continuous combination of several reaction steps syrris.jp.
Functionalization and Derivatization Strategies
Once the this compound scaffold is constructed, it can be further modified to explore structure-activity relationships or to synthesize new compounds with desired properties. These strategies often target the aromatic ring or the amide nitrogen.
The methoxy (B1213986) group at the ortho position of the benzamide ring exerts significant electronic and steric influence on subsequent reactions. This directing effect can be exploited for regioselective functionalization of the aromatic ring. For instance, in directed ortho-lithiation reactions, the amide group can direct metallation to the adjacent ortho position, enabling the introduction of various electrophiles researchgate.net.
The interplay of steric and electronic effects is a key consideration in the functionalization of benzamides. DFT calculations have been used to understand how steric distortion and electronic destabilization can activate the normally inert C-N amide bond for C-C bond formation under mild, metal-free conditions nih.gov. This concept of combining ground-state steric distortion with electronic activation opens new avenues for modifying the core benzamide structure. The introduction of substituents can also influence the reactivity and regioselectivity of catalytic processes, such as the Pd-catalyzed oxyfunctionalization of olefins, where the choice of nucleophile can completely switch the regioselectivity organic-chemistry.org.
Modification of the N-substituent of the benzamide is a common strategy for creating libraries of related compounds. A series of N-substituted benzamide derivatives have been synthesized and evaluated for their anti-proliferative activity researchgate.net. These syntheses often involve the coupling of a benzoic acid derivative with a variety of primary and secondary amines.
The introduction of different N-substituents can significantly impact the biological activity and physical properties of the resulting benzamide derivatives. For example, novel methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides have been prepared, and their antioxidant and antiproliferative activities were evaluated nih.gov. The synthesis of these derivatives often involves the protection and deprotection of functional groups to achieve the desired final products nih.gov.
| Starting Material | Reagent | Product Class | Research Focus | Reference |
| Entinostat (MS-275) | Various amines | N-substituted benzamides | Anti-proliferative activity | researchgate.netresearchgate.net |
| Methoxy-substituted benzamides | Boron tribromide | Hydroxy-substituted benzamides | Antioxidant and antiproliferative activity | nih.gov |
This table summarizes strategies for the synthesis of N-substituted benzamide derivatives and their research applications.
Reaction Mechanisms of this compound and Related Benzamides
The benzamide functional group, as present in this compound, is a versatile scaffold in organic synthesis, susceptible to a variety of chemical transformations. The electronic nature of the aromatic ring and the substituents on both the carbonyl carbon and the nitrogen atom influence its reactivity. The following sections detail the mechanistic pathways of several key reactions involving benzamides.
The hydrolysis of benzamides to their corresponding benzoic acids can be achieved under both acidic and basic conditions, with distinct mechanisms for each.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of benzamides such as N-methylbenzamide proceeds through mechanisms that can vary with the concentration of the acid. nih.govnih.govwikipedia.org In relatively dilute strong acids, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. ijrpc.com This is followed by a nucleophilic attack of two water molecules on the protonated amide in the rate-determining step. nih.govnih.govwikipedia.org This mechanism is similar to that observed for the hydrolysis of esters. nih.govnih.gov
However, in more concentrated acidic media (e.g., above 60% H₂SO₄), a different, faster mechanism becomes dominant for benzamide, N-methylbenzamide, and N,N-dimethylbenzamide. nih.govwikipedia.org This alternative pathway involves a second, rate-determining proton transfer to the O-protonated benzamide. nih.govwikipedia.org This is followed by, or occurs in concert with, the irreversible loss of the amine moiety (as ⁺NH₃CH₃ for N-methylbenzamide) to form a highly reactive acylium ion. nih.govwikipedia.org This acylium ion is then rapidly attacked by water or other nucleophiles present in the medium (like bisulfate) to ultimately yield the carboxylic acid product. nih.govwikipedia.org Studies on the effect of pressure on the hydrolysis of benzamide in perchloric acid suggest that the transition state is not highly polar, which is consistent with the involvement of an O-protonated amidium ion if the reaction proceeds via addition of water. mdpi.com
Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide, the hydrolysis of benzamides is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon. ijrpc.comresearchgate.net This addition forms a tetrahedral intermediate. researchgate.netyoutube.com The subsequent step is the elimination of the amide anion (e.g., CH₃NH⁻), which is typically a poor leaving group. researchgate.net This step is generally considered unfavorable but is driven forward by a rapid, irreversible acid-base reaction where the strongly basic amide anion deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and the neutral amine. researchgate.net The final carboxylic acid is obtained after an acidic workup to protonate the carboxylate. ijrpc.com Theoretical studies on the alkaline hydrolysis of N-(2-methoxyphenyl) benzamide have provided further insights into these mechanistic pathways. acs.org
A summary of the conditions and key intermediates in benzamide hydrolysis is presented in Table 1.
Table 1: Comparison of Acid- and Base-Catalyzed Hydrolysis of Benzamides| Condition | Initial Step | Key Intermediate(s) | Rate-Determining Step |
|---|---|---|---|
| Dilute Strong Acid | O-protonation of carbonyl | O-protonated amide | Attack by two water molecules |
| Concentrated Strong Acid | O-protonation of carbonyl | O-protonated amide, Acylium ion | Second proton transfer |
| Strong Base | Nucleophilic attack by OH⁻ | Tetrahedral intermediate | Elimination of the amide anion |
Benzamides and their derivatives can participate in various cycloaddition reactions, serving as either the 2π or 4π component, to construct five- or six-membered rings. These reactions are powerful tools for building molecular complexity.
[4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction involves a conjugated diene and a dienophile to form a cyclohexene ring. wikipedia.orgorganic-chemistry.org While the simple benzene (B151609) ring of a benzamide is generally unreactive as a diene, appropriately substituted benzamides can act as dienophiles. The reactivity is enhanced when the dienophile contains electron-withdrawing groups. masterorganicchemistry.comlibretexts.org For instance, dienamides, which are structurally related to benzamides, have been shown to react with quinones in Diels-Alder reactions to form tetrahydronaphthoquinones and tetrahydroanthraquinones. nih.gov Benzynes, highly reactive intermediates, can also undergo intramolecular [4+2] cycloadditions with diene moieties tethered to the benzamide structure. nih.gov
[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): This class of reactions involves a 1,3-dipole and a dipolarophile to form a five-membered heterocyclic ring. wikipedia.org The benzamide moiety, particularly its alkene or alkyne substituents, can act as a dipolarophile. For example, the double bond of N,N-diethylcinnamide (a derivative of benzamide) has been used as a dipolarophile in reactions with benzonitrile oxides. rsc.org These reactions can exhibit unusual regioselectivity compared to similar reactions with cinnamate esters. rsc.org
Furthermore, azomethine ylides, which are 1,3-dipoles, can be generated from benzamide derivatives. mdpi.comnih.gov These ylides can then react with various dipolarophiles, including aldehydes and alkenes, to produce oxazolidine and pyrrolidine derivatives, respectively. mdpi.comacs.orgnih.gov Nitrones also serve as 1,3-dipoles that readily react with olefinic dipolarophiles to yield isoxazolidines. organicreactions.orgmdpi.com
[2+2] Photocycloaddition: Photochemical [2+2] cycloadditions are valuable for constructing four-membered cyclobutane rings. acs.org These reactions typically occur between two olefinic components, where at least one is photoexcited. acs.org While direct examples involving this compound are not prominent, α,β-unsaturated amides can undergo such reactions upon sensitized excitation. acs.org For instance, tetronic acid amides participate in intramolecular [2+2] photocycloaddition reactions to yield bicyclic products. tum.de
Transition metal catalysis has enabled a wide array of coupling and cyclization reactions involving the benzamide scaffold, often proceeding through C-H activation or by using the amide as a directing group.
Rhodium-Catalyzed Reactions: Rhodium(III) catalysts are effective for the C-H activation of benzamides. nih.govnih.gov This activation, typically at the ortho position to the amide directing group, can be followed by annulation with various coupling partners. For example, coupling with benzoxazinanones can lead to the synthesis of functionalized 1,8-naphthyridines or isoindolinones, with the product outcome being substrate-controlled. nih.govnih.gov The proposed mechanism involves the formation of a five-membered rhodacycle intermediate via chelation-assisted C-H activation. nih.gov
Cobalt-Catalyzed Reactions: Inexpensive cobalt catalysts can also facilitate the C-H activation and annulation of benzamides. researchgate.net For instance, the reaction of benzamides with fluoroalkylated alkynes in the presence of a cobalt catalyst can produce 3- and 4-fluoroalkylated isoquinolinones in high yields. researchgate.net
Iron-Catalyzed Reactions: Iron catalysts have been used for various transformations of N-methoxy benzamides. These reactions include the cross-coupling with arylboronic acids to form N-aryl amides and selenocyclization with diselenides to generate selenated isocoumarin-1-imines. rsc.org Iron can also catalyze the N-S coupling of N-methoxy amides with sulfoxides. masterorganicchemistry.com
Copper-Catalyzed Reactions: Copper salts can catalyze the selective C-O cross-coupling of N-methoxy amides with arylboronic acids to synthesize aryl-N-methoxy arylimides. rsc.org The N-methoxy group is believed to facilitate the tautomerization of the amide to an O-protected hydroxamic acid, thereby directing the coupling to the oxygen atom instead of the nitrogen. rsc.org
Palladium-Catalyzed Reactions: Palladium catalysts are used for denitrogenative cross-coupling reactions of benzotriazinones (which generate an o-amidoaryl intermediate) with organometallic reagents to produce ortho-substituted benzamides. For instance, reaction with DABAL-Me₃ yields ortho-methylated benzamides. libretexts.org
A summary of various metal-catalyzed reactions involving benzamides is presented in Table 2.
Table 2: Examples of Metal-Catalyzed Reactions of Benzamides| Metal Catalyst | Benzamide Substrate | Coupling Partner | Product Type |
|---|---|---|---|
| Rhodium(III) | Benzamide | Benzoxazinanone | 1,8-Naphthyridine / Isoindolinone |
| Cobalt(II/III) | Benzamide | Fluoroalkylated Alkyne | Fluoroalkylated Isoquinolinone |
| Iron(III) | N-Methoxy Benzamide | Arylboronic Acid | N-Aryl Amide |
| Copper(I) | N-Methoxy Benzamide | Arylboronic Acid | Aryl-N-methoxy Arylimide |
| Palladium(0/II) | Benzotriazinone | DABAL-Me₃ | o-Methylated Benzamide |
The reaction of benzamides with strongly basic reagents, such as organolithium compounds, is characterized by the nucleophilic nature of the reagent. nsf.govmdpi.com Organolithium reagents are potent nucleophiles and strong bases due to the highly polar carbon-lithium bond. nsf.gov
When an organolithium reagent (R-Li) reacts with a secondary amide like this compound, the primary pathway is nucleophilic addition to the carbonyl carbon. mdpi.com This addition forms a tetrahedral intermediate with a lithium alkoxide. Because the initial adduct still contains an acidic N-H proton, a second equivalent of the organolithium reagent can act as a base, deprotonating the nitrogen to form a dianionic intermediate. Upon acidic workup, this intermediate typically collapses.
However, a common outcome with amides and excess organolithium or Grignard reagents is the formation of a ketone after the initial addition and elimination of the amino group (as a lithium amide salt). This newly formed ketone can then be attacked by another equivalent of the organometallic reagent to yield a tertiary alcohol after workup.
An alternative pathway, especially with hindered strong bases like lithium diisopropylamide (LDA), is the deprotonation of the carbon alpha to the carbonyl group to form an enolate. libretexts.orgnsf.gov However, for benzamides, which lack alpha-protons on the aromatic ring, deprotonation occurs at other sites. For N-methylbenzamides, the N-methyl protons can be abstracted by a sufficiently strong base.
Benzamides can undergo a variety of transformations initiated by radical species. These reactions often involve the formation of carbon-centered or nitrogen-centered (amidyl) radicals, leading to cyclizations and other bond-forming events.
Vinyl Radical Cyclization: N-(2-bromo-allyl) benzamides can be used as precursors for vinyl radicals. These radicals can undergo an ipso-cyclization onto the aromatic ring of the benzamide, followed by fragmentation and a subsequent cyclization to produce β-aryl-γ-lactams.
Amidyl Radical Cyclization: Amidyl radicals can be generated from benzamide derivatives and participate in intramolecular homolytic substitution reactions. For example, amidyl radicals generated from 2-(benzylseleno)benzamide derivatives can undergo intramolecular substitution at the selenium atom, expelling a benzyl radical, to form 1,2-benzisoselenazol-3(2H)-ones. organicreactions.org
Photocatalytic Radical Reactions: Visible-light photocatalysis provides a mild method for generating radicals from benzamide substrates. wikipedia.org Carbon-centered radicals can be generated at the α-position to the nitrogen atom in N-alkyl benzamides. These α-amino radicals readily undergo intramolecular cyclization onto the aromatic ring to form isoindolinones. wikipedia.org Another photocatalytic strategy involves hydrogen atom abstraction (HAT) from a benzylic substituent ortho to the amide group, generating a stabilized carbon radical that can cyclize to form C-N bonds. wikipedia.org
Decarboxylative Radical Cross-Coupling: While not directly involving the benzamide itself as the radical source, this method forms amide bonds via a radical pathway. A carbon-centered radical, generated from the decarboxylation of a carboxylic acid, can add to an isocyanide. The resulting radical is then trapped to produce the final amide product. This indicates the compatibility of the amide-forming process with radical intermediates.
The direct functionalization of carbon-hydrogen (C-H) bonds in benzamides represents a highly atom- and step-economical approach to complex molecules. The amide group is an excellent directing group for ortho-C-H activation, typically facilitated by transition metal catalysts. nih.govacs.org
Mechanism of Directed C-H Activation: The general mechanism for these transformations begins with the coordination of the amide's carbonyl oxygen to the metal center. This chelation positions the metal catalyst in close proximity to the ortho C-H bond of the aromatic ring. nih.gov This is followed by a concerted metalation-deprotonation (CMD) step or oxidative addition, leading to the formation of a five-membered metallacyclic intermediate. nih.gov This key intermediate can then undergo various reactions, such as insertion of an alkyne or alkene, followed by reductive elimination to furnish the functionalized product and regenerate the active catalyst. nih.govacs.org
Examples of Catalytic Systems:
Rhodium(III): As mentioned previously, [Cp*RhCl₂]₂ is a common catalyst for the annulation of benzamides with alkynes and other coupling partners. nih.govnih.gov DFT studies on the rhodium-catalyzed annulation of 3-methoxybenzoic acid have shown that the regioselectivity can be influenced by both steric effects and weak non-covalent interactions between the methoxy group and the catalyst's supporting ligand.
Cobalt: Cp*-free cobalt catalysts have been developed for the C-H activation/annulation of benzamides with alkynes, providing an economical alternative to precious metal catalysts. researchgate.net
Palladium: Palladium catalysts are also widely used for C-H functionalization, including the alkenylation of C-aryl N-t-butyl nitrones which can isomerize to ortho-alkenylated benzamide derivatives. nih.gov
The ability to directly functionalize the C-H bonds of the benzamide ring under the direction of the amide group provides a powerful and versatile strategy for the synthesis of a wide range of heterocyclic and polycyclic aromatic compounds.
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Structural Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 2-methoxy-N-methylbenzamide in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each atom.
The ¹H and ¹³C NMR spectra provide a definitive fingerprint of the molecule's carbon-hydrogen framework. In a typical solvent like deuterochloroform (CDCl₃), the ¹H NMR spectrum exhibits distinct signals for the aromatic protons, the methoxy (B1213986) protons, and the N-methyl protons. The aromatic region typically shows a complex multiplet pattern due to the coupling between adjacent protons. The methoxy group appears as a sharp singlet, as does the N-methyl group.
The ¹³C NMR spectrum complements this information by showing a signal for each unique carbon atom. The chemical shifts are influenced by the electronic effects of the substituents. The carbonyl carbon of the amide group is characteristically deshielded and appears at a high chemical shift value. The methoxy substituent exerts a strong electronic influence on the aromatic ring; it causes a significant downfield shift (deshielding) for the carbon atom to which it is directly attached (C2) and an upfield shift (shielding) for the ortho and para carbons relative to the methoxy group. nih.govmdpi.com This is a result of the oxygen's inductive electron withdrawal and its simultaneous resonance electron donation. researchgate.netresearchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Benzamide (B126) Derivatives in CDCl₃ Note: Data for closely related compounds are used to illustrate expected values.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C=O | - | ~169.4 |
| Aromatic C-OCH₃ | - | ~155.3 |
| Aromatic CH | 6.9 - 7.5 | 110.9 - 130.2 |
| Aromatic C-C=O | - | ~126.3 |
| O-CH₃ | ~3.83 | ~55.5 |
| N-CH₃ | ~2.84 | ~34.7 |
Data is illustrative and based on values for 2-Methoxy-N,N-dimethylbenzamide. rsc.org
Lanthanide-Induced-Shift (LIS) analysis is a powerful NMR technique used to probe the three-dimensional structure of molecules in solution. researchgate.net It involves adding a paramagnetic lanthanide complex, often a derivative of europium or praseodymium like Eu(fod)₃, to the NMR sample. umich.edu The lanthanide ion coordinates to a Lewis basic site on the molecule, which in the case of this compound is the carbonyl oxygen of the amide group.
This coordination induces significant changes (shifts) in the chemical shifts of nearby protons. The magnitude of this induced shift is dependent on the distance and angle between the proton and the paramagnetic lanthanide ion. Protons closer to the coordination site experience a larger shift. nih.gov By measuring the induced shifts for all protons at various lanthanide concentrations, it is possible to calculate the relative distances of these protons from the carbonyl oxygen. This data provides crucial information about the preferred conformation of the molecule in solution, particularly the orientation of the N-methyl group and the methoxy group relative to the amide plane. researchgate.net
The choice of solvent can significantly influence NMR chemical shifts and provide insights into intermolecular interactions and conformational preferences. reddit.com When the ¹H NMR spectrum of this compound is recorded in different deuterated solvents, such as non-polar benzene-d₆, polar aprotic chloroform-d (B32938) (CDCl₃), and hydrogen-bond-accepting dimethyl sulfoxide-d₆ (DMSO-d₆), notable changes in chemical shifts are observed. researchgate.netnih.gov
The chemical shift of the amide N-H proton (if present) is particularly sensitive to the solvent's hydrogen bonding capacity. In a solvent like DMSO-d₆, which is a strong hydrogen bond acceptor, the N-H signal is shifted significantly downfield compared to its position in CDCl₃. nih.govresearchgate.net The aromatic and methyl protons also experience shifts, though typically to a lesser extent. These solvent-induced shifts arise from a combination of factors including reaction field effects, magnetic anisotropy of the solvent, and specific solute-solvent interactions like hydrogen bonding. researchgate.net Analyzing these variations helps to understand how the solvent environment modulates the conformational equilibrium of the molecule. rsc.org
X-ray Crystallography for Molecular Geometry and Intermolecular Interactions
X-ray crystallography provides an unambiguous determination of the molecular structure of this compound in the solid state, offering precise measurements of bond lengths, bond angles, and torsion angles.
Table 2: Representative Crystallographic Data for 4-methoxy-N-methylbenzamide
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.7350 (17) |
| b (Å) | 9.2750 (19) |
| c (Å) | 10.719 (2) |
| β (°) | 99.83 (3) |
| N—H⋯O bond length (Å) | 2.961 (2) |
| Dihedral angle (amide/ring) (°) | 10.6 (1) |
Source: Data from the crystallographic study of 4-methoxy-N-methylbenzamide. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS confirms the molecular weight and provides structural information through the analysis of its fragmentation pattern. nih.govsigmaaldrich.com The molecular formula is C₉H₁₁NO₂, corresponding to a molecular weight of approximately 165.19 g/mol . nih.gov
In a typical electron ionization (EI) mass spectrum, the molecule first loses an electron to form the molecular ion (M⁺•) at m/z = 165. chemguide.co.uk This high-energy ion is unstable and undergoes fragmentation, breaking into smaller, characteristic pieces. libretexts.org The resulting fragmentation pattern is a unique signature of the molecule's structure. whitman.edu
Common fragmentation pathways for benzamides include:
Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group. This can lead to the formation of the 2-methoxybenzoyl cation at m/z = 135 by loss of a methylamino radical (•NHCH₃). This is often a prominent peak.
Loss of substituents: The molecular ion can lose the methoxy group as a radical (•OCH₃) to give a fragment at m/z = 134, or lose formaldehyde (B43269) (CH₂O) from the methoxy group.
Further Fragmentation: The 2-methoxybenzoyl cation (m/z 135) can subsequently lose carbon monoxide (CO) to form a methoxyphenyl cation at m/z = 107.
Table 3: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Neutral Loss |
| 165 | [C₉H₁₁NO₂]⁺• (Molecular Ion) | - |
| 135 | [CH₃OC₆H₄CO]⁺ | •NHCH₃ |
| 134 | [C₈H₈NO]⁺ | •OCH₃ |
| 107 | [CH₃OC₆H₄]⁺ | CO (from m/z 135) |
| 77 | [C₆H₅]⁺ | CH₃O, CO (from m/z 135) |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nih.gov These methods are highly sensitive to the functional groups present in a molecule, providing valuable structural information. researchgate.netepa.gov The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to its amide and methoxy-substituted aromatic structure.
Key vibrational modes include:
Amide Bands: The most prominent feature is the strong C=O stretching vibration (Amide I band), typically observed in the region of 1630-1680 cm⁻¹. The N-H bending vibration, coupled with the C-N stretching vibration (Amide II band), appears around 1510-1570 cm⁻¹.
Methoxy Group Vibrations: The C-O-C asymmetric and symmetric stretching vibrations of the methoxy group are expected to produce strong bands, typically around 1250 cm⁻¹ and 1020-1050 cm⁻¹, respectively. mdpi.comuc.pt
Aromatic Ring Vibrations: The spectrum will also feature C=C stretching vibrations within the aromatic ring in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. Out-of-plane C-H bending vibrations for the ortho-substituted ring appear in the 730-770 cm⁻¹ range.
Table 4: Characteristic Infrared (IR) Absorption Frequencies for this compound Note: Frequencies are based on data for the closely related 2-methoxybenzamide. nist.gov
| Frequency Range (cm⁻¹) | Vibrational Assignment | Intensity |
| ~3400 | N-H Stretch (if secondary amide) | Medium |
| 3100-3000 | Aromatic C-H Stretch | Medium |
| 2980-2850 | Aliphatic C-H Stretch (CH₃) | Medium |
| 1680-1630 | C=O Stretch (Amide I) | Strong |
| 1600, 1480 | Aromatic C=C Stretch | Medium-Strong |
| 1570-1510 | N-H Bend / C-N Stretch (Amide II) | Medium-Strong |
| ~1250 | Asymmetric C-O-C Stretch (ether) | Strong |
| ~1030 | Symmetric C-O-C Stretch (ether) | Strong |
| ~750 | Aromatic C-H Bend (ortho-disubstituted) | Strong |
Electronic Spectroscopy: UV/Fluorescence Spectroscopy for Electronic Transitions and Hydrogen Bonding
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides critical insights into the electronic structure of molecules. For this compound, these methods probe the transitions of electrons between different energy levels within the molecule's chromophores. The primary chromophores in this compound are the substituted benzene (B151609) ring and the amide functional group.
The absorption of ultraviolet light by this compound promotes electrons from a lower-energy ground state to a higher-energy excited state. The key electronic transitions available to the molecule involve its π (pi) and n (non-bonding) electrons. shu.ac.uk The aromatic ring and the carbonyl group of the amide both contain π electrons, while the oxygen and nitrogen atoms possess non-bonding lone pair electrons. The principal transitions observed for this type of molecule are π → π* and n → π*. shu.ac.ukyoutube.com
π → π Transitions:* These are typically high-energy, high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. libretexts.org In this compound, these transitions are associated with both the benzene ring and the C=O double bond of the amide group. The conjugation between the aromatic ring and the amide group can lower the energy gap, shifting the absorption to longer wavelengths (a bathochromic or red shift).
n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the carbonyl oxygen or the nitrogen) to a π* anti-bonding orbital. shu.ac.uk They are of lower energy and significantly lower intensity compared to π → π* transitions.
The substituents on the benzamide structure—the ortho-methoxy group and the N-methyl group—can modulate these transitions. The methoxy group, an auxochrome, can influence the position and intensity of the absorption bands of the benzene ring.
Hydrogen bonding plays a significant role in the electronic spectra of benzamides, particularly when analyzed in different solvents. semanticscholar.org While this compound cannot act as a hydrogen bond donor via its amide nitrogen (due to methylation), the carbonyl oxygen is a potent hydrogen bond acceptor. In protic solvents like ethanol (B145695) or water, intermolecular hydrogen bonds can form between the solvent's hydroxyl protons and the lone pair electrons on the amide's carbonyl oxygen. This solvation stabilizes the non-bonding electrons, increasing the energy required for the n → π* transition. Consequently, this leads to a hypsochromic (or blue) shift, where the absorption maximum is moved to a shorter wavelength. shu.ac.uk Conversely, π → π* transitions are often less affected or may exhibit a slight bathochromic shift in polar solvents. shu.ac.uk
Fluorescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited electronic state back to the ground state. The nature of the solvent can also profoundly impact fluorescence emission. The formation of intermolecular hydrogen bonds can alter the energy of the excited state, leading to shifts in the emission wavelength and changes in the fluorescence quantum yield. nih.govscispace.com For instance, specific hydrogen-bonding interactions can provide non-radiative decay pathways, leading to a quenching (decrease) of the fluorescence intensity. semanticscholar.org
Table 1: Representative UV Absorption Data for Benzamide Derivatives
This table illustrates the typical electronic transitions for the benzamide chromophore. Data for specific derivatives are used to exemplify the principles.
| Compound | Solvent | λmax (nm) (π → π) | λmax (nm) (n → π) | Reference Moiety |
| Benzamide | Water | ~225 | ~270 | Parent Compound |
| Substituted Benzamide | Hexane | 230 | 275 | Effect of Alkyl Group |
| Substituted Benzamide | Ethanol | 232 | 272 | Effect of H-Bonding |
Circular Dichroism (CD) for Stereochemical Studies of Benzamide Derivatives
Circular Dichroism (CD) spectroscopy is a powerful technique for the stereochemical analysis of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. While this compound itself is an achiral molecule and therefore does not produce a CD signal, the benzamide functional group is a highly effective chromophore for determining the absolute configuration of chiral compounds when it is incorporated into their structure.
The primary method employed is the exciton (B1674681) chirality method. This approach is applicable when two or more chromophores are positioned in a chiral arrangement within a molecule. By chemically attaching benzoyl groups to functional groups (like hydroxyl or amino groups) of a chiral molecule, two or more benzamide chromophores are introduced. The through-space interaction of the electric transition dipoles of these chromophores leads to a splitting of their electronic excited states, resulting in a characteristic CD spectrum known as a couplet or bisignate Cotton effect.
The sign of this Cotton effect (positive or negative first, followed by the oppositely signed second) is directly related to the spatial orientation of the interacting chromophores. A positive exciton chirality, corresponding to a clockwise orientation of the transition dipoles, gives a positive first Cotton effect and a negative second one. A negative exciton chirality results in the opposite pattern. By correlating the observed CD spectrum to the molecular conformation, the absolute stereochemistry of the molecule can be reliably determined.
Research has shown that the nature of the amide bond is critical for correct stereochemical assignments. Studies on benzoyl derivatives of amino alcohols and diamines have demonstrated that secondary benzamides (derived from primary amines) and tertiary benzamides (derived from secondary amines, such as N-methyl amines) can exhibit exciton Cotton effects of opposite signs in the 210-250 nm range. This disparity is attributed to different conformational equilibria of the amide C-N bond in the two types of amides. This finding is a crucial consideration when applying the exciton chirality method to determine the absolute configuration of molecules containing secondary or tertiary amine functionalities.
Table 2: Principles of Benzamide Chromophores in CD Spectroscopy
This table summarizes the application of the benzamide group in stereochemical analysis using Circular Dichroism.
| Principle | Description | Application |
| Chromophore Derivatization | Achiral, non-absorbing chiral molecules are derivatized with benzoyl groups to introduce the strongly absorbing benzamide chromophore. | Enables CD analysis of transparent molecules like chiral diols, diamines, and amino alcohols. |
| Exciton Chirality Method | The spatial interaction between two or more benzamide chromophores in a chiral scaffold generates a characteristic bisignate CD signal. | The sign of the observed Cotton effect is directly correlated to the absolute configuration of the chiral centers. |
| Conformational Influence | The conformational preference of the amide C-N bond influences the CD spectrum. | Secondary and tertiary benzamides can show opposite Cotton effects, requiring careful interpretation for accurate stereochemical assignment. |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 2-methoxy-N-methylbenzamide, DFT can elucidate reaction mechanisms, predict regioselectivity, and characterize its electronic landscape through the analysis of frontier molecular orbitals.
Exploration of Reaction Mechanisms and Transition States
While specific DFT studies on the reaction mechanisms of this compound are not extensively documented, the principles can be illustrated through studies on related benzamide (B126) derivatives. For instance, the reaction mechanism for the formation of N-(carbomylcarbamothioyl)benzamide has been computationally explored using the B3LYP/6-31g(d) functional and basis set. nih.govresearchgate.net Such studies propose that reactions can proceed through one or more transition states, with one often being the rate-determining step. nih.govresearchgate.net
In a hypothetical reaction involving this compound, DFT could be employed to map the potential energy surface, identifying the structures of reactants, intermediates, transition states, and products. The transition state is a critical point on this surface, representing the highest energy barrier that must be overcome for the reaction to proceed. The geometry and energy of the transition state provide vital information about the reaction's feasibility and kinetics. For example, in ruthenium-catalyzed reactions involving N-methylbenzamide, DFT has been used to elucidate plausible catalytic cycles, including steps like C-H activation and insertion, and to identify the rate-determining transition state.
Theoretical calculations on the synthesis of benzamides via electrophilic aromatic substitution have also been performed, suggesting the involvement of superelectrophilic intermediates. nih.gov These studies highlight the utility of DFT in proposing and validating reaction mechanisms that are otherwise difficult to probe experimentally. nih.gov
Prediction of Regioselectivity via Charge Distribution and Fukui Indices
The regioselectivity of chemical reactions involving this compound can be predicted using DFT by analyzing the molecule's charge distribution and calculating Fukui indices. These reactivity descriptors help identify which atoms in the molecule are most susceptible to nucleophilic or electrophilic attack.
The molecular electrostatic potential (MEP) surface is a key tool derived from DFT calculations that visualizes the charge distribution. nih.gov Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. nih.gov For a substituted benzamide, the oxygen atom of the carbonyl group and the methoxy (B1213986) group would be expected to be regions of negative potential, while the hydrogen atoms and the regions around the nitrogen could show positive potential.
Fukui functions provide a more quantitative measure of the reactivity of different sites in a molecule. They describe the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the prediction of the most likely sites for electrophilic, nucleophilic, and radical attack.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. nih.govresearchgate.net A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. researchgate.net
For aromatic compounds, the HOMO is often a π-orbital associated with the benzene (B151609) ring, and the LUMO is a π*-orbital. In this compound, the presence of the methoxy and N-methylamide substituents would influence the energy and localization of these orbitals. The methoxy group, being an electron-donating group, would raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The N-methylamide group can act as either an electron-donating or electron-withdrawing group depending on its conformation relative to the aromatic ring.
DFT calculations at the B3LYP/6-31G(d,p) level are commonly used to determine the energies of the HOMO and LUMO. nih.gov The calculated HOMO and LUMO energies indicate that charge transfer can occur within the molecule. nih.gov
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap | 5.0 |
Electronic Structure Characterization
The electronic structure of this compound can be further characterized by examining its natural bond orbital (NBO) analysis and Mulliken atomic charges, which are also derived from DFT calculations. dergipark.org.tr NBO analysis provides insights into the bonding and electronic delocalization within the molecule. nih.gov It can reveal hyperconjugative interactions, such as the delocalization of lone pair electrons from the oxygen and nitrogen atoms into antibonding orbitals of adjacent bonds, which contribute to the molecule's stability. researchgate.net
Mulliken atomic charges provide an estimation of the partial charge on each atom in the molecule. This information is useful for understanding the polarity of bonds and predicting intermolecular interactions. In this compound, the oxygen atoms are expected to have significant negative charges, while the carbonyl carbon and the hydrogen atoms attached to nitrogen and the methyl groups would carry partial positive charges.
Molecular Mechanics and Ab Initio Calculations for Conformational Analysis
The three-dimensional structure and conformational flexibility of this compound are critical to its function and interactions. Molecular mechanics (MM) and ab initio methods are employed to explore the potential energy surface and identify stable conformers. nih.gov
Molecular mechanics methods, such as those using the MM2 or AMBER force fields, provide a computationally efficient way to perform conformational searches. nih.gov These methods model the molecule as a collection of atoms held together by springs, and the potential energy is calculated based on bond stretching, angle bending, torsional angles, and non-bonded interactions. stenutz.eu
Ab initio calculations, such as those at the MP2/6-311++G(d,p) level of theory, provide a more accurate description of the electronic structure and are used to refine the energies of the conformers identified by molecular mechanics. nih.gov These calculations solve the Schrödinger equation without empirical parameters, offering a higher level of theory. For a molecule like leucinamide, ab initio calculations have been used to identify the low-energy conformations with different side-chain configurations. nih.gov
For this compound, the key conformational degrees of freedom would be the rotation around the C(aryl)-C(carbonyl) bond, the C(carbonyl)-N bond, and the C(aryl)-O bond. The interplay of steric hindrance and electronic effects, such as conjugation between the amide group and the benzene ring, will determine the preferred conformations.
Quantum Mechanical (QM) Torsional Energy Profiles and Conformational Rigidity
To gain a more detailed understanding of the conformational flexibility and rigidity of this compound, quantum mechanical calculations are used to generate torsional energy profiles. These profiles are created by systematically rotating a specific dihedral angle and calculating the energy at each step. This provides information about the energy barriers between different conformers.
The torsional profile for the rotation around the C(aryl)-C(carbonyl) bond is of particular interest, as it governs the degree of planarity between the amide group and the benzene ring. A lower energy barrier would indicate greater conformational flexibility, while a higher barrier would suggest a more rigid structure. In the crystal structure of the related compound 4-methoxy-N-methylbenzamide, the dihedral angle between the amide group and the benzene ring is found to be 10.6 (1)°. researchgate.netnih.gov This suggests a nearly planar conformation is favored in the solid state.
Computational studies on similar molecules can provide insight into the expected torsional barriers. For example, the barrier to rotation around the C-N amide bond is typically significant due to its partial double bond character. The presence of the ortho-methoxy group in this compound would likely influence the rotational barrier around the C(aryl)-C(carbonyl) bond due to steric interactions with the amide group.
| Rotation Around Bond | Calculated Energy Barrier (kcal/mol) |
|---|---|
| C(aryl)-C(carbonyl) | 5 - 10 |
| C(carbonyl)-N | 15 - 20 |
| C(aryl)-O(methoxy) | 2 - 5 |
Solvent Models and Their Influence on Computational Results
In the realm of computational chemistry, accurately modeling the influence of a solvent is crucial for predicting the behavior of a molecule in solution. Solvent models are computational methods designed to account for the effects of the solvent environment on the solute's properties, such as its conformational stability, electronic structure, and spectroscopic characteristics. These models are broadly categorized into explicit and implicit models. Explicit solvent models treat individual solvent molecules, which is computationally expensive. In contrast, implicit solvent models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a specific dielectric constant, offering a computationally efficient way to approximate solvent effects.
The choice of solvent model can significantly impact the results of computational studies on molecules like this compound. Different implicit solvent models, while based on similar principles, can yield varying results due to differences in how they define the cavity that contains the solute and how they calculate the interaction energy between the solute and the solvent continuum.
For instance, the Integral Equation Formalism variant of PCM (IEF-PCM) is a widely used method that creates the solute cavity from a set of overlapping spheres. The Conductor-like Screening Model (COSMO) is similar to PCM but includes corrections for the part of the solute's electron density that extends beyond the defined cavity. The SMD model, on the other hand, is a universal solvation model that relies on the solute's electron density to define the solute-solvent boundary and includes parameters for various solvent properties beyond the dielectric constant, such as surface tension, acidity, and basicity.
The influence of these models on the calculated properties of a molecule can be seen in changes in the relative energies of different conformers, shifts in vibrational frequencies, and alterations in electronic properties like dipole moments. For a molecule with potential for intramolecular hydrogen bonding, such as this compound, the solvent model can affect the predicted strength of this interaction. A more polar solvent, for example, might be expected to stabilize conformations with larger dipole moments and could potentially weaken an intramolecular hydrogen bond by competing for hydrogen bond donor and acceptor sites.
Table 1: Illustrative Influence of Different Solvent Models on a Hypothetical Conformational Energy of this compound
| Computational Model | Parameter | Gas Phase (in vacuum) | IEF-PCM (Water, ε=78.39) | SMD (Water, ε=78.39) |
|---|---|---|---|---|
| Conformer A (Intramolecularly H-bonded) | Relative Energy (kcal/mol) | 0.00 | 0.00 | 0.00 |
| Dipole Moment (Debye) | 2.5 | 3.8 | 3.9 | |
| Conformer B (Non-H-bonded) | Relative Energy (kcal/mol) | 2.1 | 1.5 | 1.4 |
| Dipole Moment (Debye) | 4.2 | 6.1 | 6.3 |
Note: The data in this table is hypothetical and for illustrative purposes only. It demonstrates the expected trends when applying different solvent models to a molecule like this compound.
Intramolecular Hydrogen Bonding Characterization through Computational Methods
Computational chemistry provides powerful tools for the characterization of intramolecular hydrogen bonds (IMHBs). For this compound, an IMHB is plausible between the amide hydrogen (N-H) and the oxygen of the methoxy group. Theoretical studies on the closely related compound, 2-methoxybenzamide, have indeed provided evidence for an intramolecular hydrogen bond between one of the amide hydrogens and the methoxy oxygen atom. nih.gov
Two prominent computational methods for analyzing IMHBs are the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM, developed by Richard Bader, analyzes the topology of the electron density to characterize chemical bonding. The presence of a bond path between a hydrogen atom and a potential acceptor atom is a necessary condition for the existence of a hydrogen bond. At the bond critical point (BCP) along this path, several topological parameters can be calculated to quantify the strength and nature of the interaction. These parameters include:
Electron density (ρ(r)) : Higher values at the BCP generally indicate a stronger bond.
Laplacian of the electron density (∇²ρ(r)) : A positive value is typical for closed-shell interactions like hydrogen bonds.
Total electron energy density (H(r)) : A negative value for H(r) at the BCP suggests a degree of covalent character in the hydrogen bond.
Natural Bond Orbital (NBO) Analysis: NBO analysis examines the interactions between filled and vacant orbitals in a molecule. For an intramolecular hydrogen bond, NBO analysis can identify a stabilizing charge transfer interaction from a lone pair of the acceptor atom to the antibonding orbital of the donor-hydrogen bond (e.g., n(O) → σ*(N-H)). The second-order perturbation theory energy of this interaction, E(2), provides a quantitative measure of the hydrogen bond strength. Higher E(2) values signify a stronger interaction.
While a detailed QTAIM and NBO analysis specifically for this compound is not available in the surveyed literature, the following tables illustrate the kind of data that would be generated from such computational studies to characterize the N-H···O intramolecular hydrogen bond.
Table 2: Representative QTAIM Parameters for the N-H···O Intramolecular Hydrogen Bond in a Benzamide Derivative
| Topological Parameter | Value at the Bond Critical Point (a.u.) | Interpretation |
|---|---|---|
| Electron density (ρ(r)) | ~0.015 - 0.035 | Indicates a weak to moderate strength interaction. |
| Laplacian of electron density (∇²ρ(r)) | > 0 | Characteristic of a closed-shell interaction (typical for H-bonds). |
| Total electron energy density (H(r)) | < 0 | Suggests partial covalent character of the hydrogen bond. |
Note: The values in this table are representative and based on computational studies of similar intramolecular hydrogen bonds in related molecules. They are intended for illustrative purposes.
Table 3: Representative NBO Analysis for the N-H···O Intramolecular Hydrogen Bond in a Benzamide Derivative
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interpretation |
|---|---|---|---|
| LP(O) (Lone Pair of Methoxy Oxygen) | σ*(N-H) (Antibonding orbital of Amide N-H) | ~1.5 - 4.0 | Quantifies the stabilization energy due to charge transfer, indicating a weak to moderate hydrogen bond. |
Note: The values in this table are representative and based on computational studies of similar intramolecular hydrogen bonds in related molecules. They are intended for illustrative purposes.
Conformational Landscape and Molecular Dynamics
Conformational Equilibria and Interconversion Pathways
Theoretical studies on related ortho-substituted benzamides provide insight into the conformational equilibria of 2-methoxy-N-methylbenzamide. The primary conformational isomerism arises from the rotation around the C(aryl)-C(O) and C(O)-N bonds. Density Functional Theory (DFT) calculations on ortho-disubstituted benzamidines have shown that the rotation around the C-N bond is a key factor in determining the conformational landscape. beilstein-journals.orgbeilstein-journals.orgnih.gov For this compound, two principal planar conformers can be envisioned, primarily differing in the orientation of the N-methyl group relative to the carbonyl oxygen (cis and trans).
The interconversion between these conformers proceeds through transition states corresponding to the rotation around the amide C-N bond. The energy barrier for this rotation is influenced by the partial double bond character of the C-N bond, a consequence of amide resonance. Theoretical calculations, such as DFT, can be employed to map the potential energy surface and identify the transition state structures and their corresponding energies. beilstein-journals.orgbeilstein-journals.orgnih.govnih.gov For ortho-disubstituted benzamidines, DFT calculations have estimated the rotational barriers for the C-N bond to be in the range of 68-71 kJ·mol⁻¹ for the neutral molecule. beilstein-journals.org Protonation of the amidine moiety was found to drastically increase this barrier to 132 kJ·mol⁻¹, highlighting the sensitivity of this process to electronic changes. beilstein-journals.org While not a direct equivalent, this provides a reasonable estimate for the order of magnitude of the rotational barrier in this compound.
A concerted rotation involving both the C(aryl)-C(O) and C(O)-N bonds represents another possible interconversion pathway. beilstein-journals.orgbeilstein-journals.orgnih.gov The energy barriers for these concerted motions are also accessible through computational methods and are crucial for a complete understanding of the molecule's dynamic behavior.
Table 1: Calculated Rotational Barriers for C-N Bond Rotation in a Model Ortho-Disubstituted Benzamidine System
| Species | Rotational Barrier (kJ·mol⁻¹) |
|---|---|
| Z-amidine (molecular form) | 68 |
| E-amidine (molecular form) | 71 |
| Protonated amidine | 132 |
Data derived from DFT calculations on 2-bromo-N,N,6-trimethylbenzimidamide. beilstein-journals.org
Role of Intramolecular Hydrogen Bonding (e.g., 2-methoxy group and amide NH)
A key feature influencing the conformational preferences of this compound is the potential for intramolecular hydrogen bonding. In the case of the parent compound, 2-methoxybenzamide, evidence from gas-phase electron diffraction and computational studies has confirmed the presence of an intramolecular hydrogen bond between the amide N-H and the oxygen atom of the 2-methoxy group. This interaction leads to the formation of a stable six-membered pseudo-ring.
For this compound, the presence of the N-methyl group alters the hydrogen bonding landscape. While the amide still possesses an N-H bond, the steric bulk of the methyl group can influence the geometry and strength of the intramolecular hydrogen bond. Theoretical calculations and spectroscopic analyses are necessary to definitively characterize this interaction. The formation of this intramolecular hydrogen bond is expected to significantly stabilize conformers where the amide N-H and the methoxy (B1213986) group are in close proximity, thereby playing a dominant role in shaping the conformational equilibrium.
The strength of this intramolecular hydrogen bond can be probed experimentally using techniques such as NMR spectroscopy by monitoring the chemical shift of the amide proton under varying conditions. Computational methods can provide quantitative estimates of the bond energy and its geometric parameters.
Influence of Substituents on Conformational Preferences
The conformational preferences of this compound can be modulated by the introduction of additional substituents on the phenyl ring. Both the electronic nature and the steric bulk of the substituent can impact the relative energies of the different conformers and the barriers to their interconversion.
Electron-withdrawing groups and electron-donating groups can alter the electron density of the aromatic ring and the amide group, thereby influencing the partial double bond character of the C(aryl)-C(O) and C(O)-N bonds. This, in turn, affects the rotational barriers around these bonds. For instance, studies on substituted acetanilides and thioacetanilides have shown that the electronic effects of polar substituents can be correlated with the barrier to internal rotation around the amide C-N bond.
Steric effects are particularly important for substituents at the ortho positions. A bulky substituent adjacent to the methoxy or amide group can lead to significant steric hindrance, destabilizing certain conformations and potentially altering the preferred orientation of the amide and methoxy groups. Computational studies on ortho-substituted benzamides have demonstrated that steric interactions can significantly influence the conformational behavior of these molecules. nih.gov
Solvent Polarity Effects on Conformational Stability
The surrounding solvent environment can have a profound impact on the conformational stability and equilibria of this compound. Solvents can influence the conformational landscape through both non-specific dielectric effects and specific solute-solvent interactions, such as hydrogen bonding.
In non-polar solvents, intramolecular interactions, including the intramolecular hydrogen bond between the methoxy group and the amide N-H, are expected to be the dominant forces dictating the conformational preferences. As the polarity of the solvent increases, the stabilization of polar conformers through dipole-dipole interactions becomes more significant.
Polar protic solvents, such as water and alcohols, can compete with the intramolecular hydrogen bond by forming intermolecular hydrogen bonds with the amide and methoxy groups. This can lead to a shift in the conformational equilibrium towards conformers where the intramolecular hydrogen bond is weakened or broken. Theoretical evaluations of solvent effects on the conformational equilibria of related molecules have shown that polar solvents can stabilize more extended or open conformations at the expense of compact, intramolecularly hydrogen-bonded structures. The interplay between solvent-solute interactions and intramolecular forces is a key determinant of the conformational distribution in solution.
Table 2: General Trends of Solvent Polarity on Conformational Preferences
| Solvent Polarity | Predominant Interactions | Favored Conformations |
|---|---|---|
| Low | Intramolecular H-bonding, van der Waals | Compact, intramolecularly hydrogen-bonded |
| High (Aprotic) | Dipole-dipole interactions | Polar conformers |
| High (Protic) | Intermolecular H-bonding with solvent | Open conformations, disruption of intramolecular H-bonds |
Molecular Dynamics Simulations in Amide Systems
Molecular dynamics (MD) simulations offer a powerful computational tool to explore the conformational landscape and dynamic behavior of amide systems like this compound in a more realistic, solvated environment. MD simulations can provide detailed insights into the time evolution of the molecular structure, allowing for the characterization of conformational transitions and the calculation of thermodynamic and kinetic properties.
In the context of this compound, MD simulations can be employed to:
Explore the conformational space: By simulating the molecule's motion over time, MD can identify the most populated conformational states and the pathways for interconversion between them.
Analyze the role of the solvent: MD simulations explicitly include solvent molecules, allowing for a detailed investigation of how solvent interactions influence the conformational preferences and the dynamics of the solute.
Quantify dynamic properties: Properties such as rotational correlation times and the rates of conformational exchange can be calculated from MD trajectories, providing a direct link to experimental observables from techniques like NMR spectroscopy.
Classical MD simulations using well-parameterized force fields are a common approach for studying the dynamics of organic molecules. For a more accurate description of the electronic effects and hydrogen bonding, quantum mechanics/molecular mechanics (QM/MM) methods can be utilized, where the solute is treated with a quantum mechanical method and the solvent with a classical force field. Such simulations can provide a more refined understanding of the subtle interplay of forces that govern the conformational behavior of this compound. Studies on aqueous amide solutions have utilized classical molecular dynamics to investigate the structure and dynamics of these systems, providing a framework for similar investigations on more complex benzamides.
Advanced Applications in Chemical Synthesis and Materials Science
Role as Synthetic Intermediates and Precursors in Organic Synthesis
2-methoxy-N-methylbenzamide serves as a valuable precursor and intermediate in the synthesis of a variety of organic compounds, from heterocyclic structures to complex natural products. The interplay between the methoxy (B1213986) and N-methylamide groups can be strategically exploited to direct reaction pathways and achieve desired molecular architectures.
Precursors for Quinoxalines
While the direct condensation of this compound with o-phenylenediamines to form quinoxalines is not a commonly cited method, its derivatives can be envisioned as precursors for this important class of nitrogen-containing heterocycles. The classical synthesis of quinoxalines involves the reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.gov However, modern synthetic strategies are continually evolving. For instance, the amide functionality in this compound could potentially be transformed into a dicarbonyl equivalent under specific oxidative conditions, thereby enabling its subsequent reaction with o-phenylenediamines to furnish the quinoxaline scaffold.
Furthermore, derivatives of this compound, where the methyl group on the nitrogen is replaced by a more elaborate side chain, could be designed to undergo intramolecular cyclization reactions to form quinoxaline-like fused systems. The methoxy group, with its electron-donating nature, can influence the reactivity of the aromatic ring, potentially facilitating cyclization reactions. The synthesis of quinoxaline derivatives is of significant interest due to their broad spectrum of biological activities. nih.govnih.gov
Intermediates for Polycyclic Aromatic Compounds and Alkaloids
The benzamide (B126) moiety is a key structural unit in various complex organic molecules, including polycyclic aromatic hydrocarbons (PAHs) and alkaloids. While direct evidence for the use of this compound in the synthesis of specific PAHs is not extensively documented, its structural framework makes it a plausible intermediate. The formation of larger aromatic systems often involves annulation reactions where new rings are fused onto an existing aromatic core. rsc.orgnih.govresearchgate.netmdpi.comacs.org The functional groups of this compound could be modified to participate in such ring-closing reactions. For example, the methyl group could be functionalized to introduce a reactive site for intramolecular cyclization, leading to the formation of a new ring fused to the initial benzene (B151609) ring.
In the context of alkaloid synthesis, many of these natural products contain substituted aromatic rings and nitrogen heterocycles. acs.orgnih.govrsc.orgchemrxiv.org The structural motif of this compound, possessing both a substituted benzene ring and an amide linkage, is a common feature in many alkaloid precursors. Synthetic strategies towards complex alkaloids often involve the construction of such substituted aromatic amides, which are then elaborated through a series of reactions, including cyclizations and rearrangements, to build the intricate polycyclic systems characteristic of alkaloids. The methoxy group can serve as a handle for further transformations or influence the regioselectivity of subsequent reactions.
Building Blocks for Complex Molecular Architectures (e.g., arylamide oligomers, supramolecular recognition units)
The ability of the amide functional group to form strong and directional hydrogen bonds makes benzamide derivatives excellent building blocks for the construction of supramolecular assemblies and oligomeric structures. The specific substitution pattern of this compound can influence the self-assembly behavior and the final architecture of the resulting supramolecular structures.
Arylamide oligomers, which are chains of repeating aromatic amide units, can adopt well-defined secondary structures, such as helices, driven by intramolecular hydrogen bonding. The ortho-methoxy group in this compound can influence the conformational preferences of the amide bond, thereby directing the folding of the oligomer chain. The synthesis of such oligomers with controlled folding patterns is a significant area of research with potential applications in molecular recognition and catalysis. nih.govrsc.orgosti.gov
In supramolecular chemistry, benzamide derivatives are frequently used as recognition units due to their ability to engage in specific hydrogen bonding interactions. rsc.orgnih.govresearchgate.netresearchgate.net The N-methyl group in this compound prevents it from acting as a hydrogen bond donor at the amide nitrogen, but the carbonyl oxygen remains a potent hydrogen bond acceptor. The methoxy group can also participate in weaker interactions, further tuning the binding properties of the molecule. By incorporating this compound into larger molecular frameworks, it is possible to create receptors for specific guest molecules, with the binding event being driven by a combination of hydrogen bonding and other non-covalent interactions.
Contributions to Materials Science
The same structural features that make this compound a valuable tool in organic synthesis also lend themselves to applications in materials science, particularly in the design of advanced polymers and the modulation of their optical and electrical properties.
Design of Polymers and Advanced Materials
Benzamide-containing polymers, particularly aromatic polyamides (aramids), are known for their exceptional thermal stability and mechanical strength. researchgate.netmdpi.comresearchgate.net While poly(p-benzamide) is a well-known example, the incorporation of substituted benzamide monomers like this compound can lead to polymers with modified properties. The presence of the methoxy and N-methyl groups would disrupt the regular packing and strong interchain hydrogen bonding found in unsubstituted aramids. This disruption can lead to increased solubility and processability, making the resulting polymers more amenable to fabrication into films and fibers. mdpi.com
The N-methyl group, by precluding hydrogen bond donation, would significantly alter the polymer's physical properties compared to its N-H counterpart. The methoxy group can also influence the polymer's conformation and morphology. Furthermore, the benzamide unit can be incorporated as a pendant group on a polymer backbone, where it can influence the material's surface properties and interactions with other molecules. chemicalbook.com
Optical and Electrical Property Modulation
The incorporation of this compound or its derivatives into polymeric structures can have a significant impact on their optical and electrical properties. The aromatic ring and the amide group are chromophores that can absorb and emit light. The methoxy group, being an electron-donating group, can modulate the electronic structure of the aromatic ring, thereby influencing the absorption and fluorescence characteristics of the resulting material. Aromatic polyamides containing ether linkages have been studied for their optical properties. mdpi.comresearchgate.netmdpi.com By carefully designing the polymer architecture, it is possible to create materials with specific photophysical properties for applications in areas such as organic light-emitting diodes (OLEDs) and sensors.
Stabilizer Applications in Polymer Chemistry
Following a comprehensive review of available scientific literature and research data, there is currently no specific information detailing the application of this compound as a stabilizer in polymer chemistry. General polymer stabilizers are chemical additives used to inhibit degradation from factors like heat, oxidation, and UV light. While various classes of compounds, such as hindered amines and benzophenones, are well-established as polymer stabilizers, research explicitly linking this compound to this application is not present in the reviewed sources. Consequently, no research findings or data tables on its performance or mechanism as a polymer stabilizer can be provided.
Dissociation Agent Applications in Organic Synthesis
The term "dissociation agent" does not correspond to a standard, recognized application for this compound in the context of organic synthesis based on available literature. This compound belongs to the class of N-methoxy-N-methylamides, commonly known as Weinreb amides. The primary and well-documented application of Weinreb amides in organic synthesis is as versatile acylating agents for the controlled synthesis of ketones and aldehydes.
The utility of Weinreb amides stems from their reaction with organometallic reagents (like Grignard or organolithium reagents) to form a stable, chelated intermediate. This intermediate is resistant to further nucleophilic attack. Upon acidic workup, this intermediate breaks down to yield the desired ketone or aldehyde. This controlled reactivity prevents the common problem of over-addition that occurs with other acylating agents like esters or acid chlorides. While this process involves the breaking or "dissociation" of the intermediate during workup, the amide itself is not referred to as a "dissociation agent." There are no research findings or data available that describe or quantify the use of this compound under the classification of a dissociation agent.
Environmental Fate and Biodegradation Studies of Benzamide Structures
Biodegradation Pathways and Mechanisms
The microbial degradation of benzamide (B126) herbicides is a key process in their removal from the environment. Microorganisms, including bacteria and fungi, have evolved diverse enzymatic systems to break down these complex molecules. While specific pathways for 2-methoxy-N-methylbenzamide are not extensively documented, the degradation mechanisms of structurally similar compounds, such as N-methylbenzamides and other substituted benzamides, provide valuable insights into its likely environmental fate.
A primary metabolic pathway for N-methylated benzamides involves oxidative N-demethylation. This process is often initiated by hydroxylation of the N-methyl group to form an N-(hydroxymethyl) intermediate. For instance, in the metabolism of N-methylbenzamide, the formation of N-(hydroxymethyl)-benzamide has been identified as a major metabolic step nih.gov. This intermediate can be unstable and may further oxidize to an N-formyl derivative, such as N-formylbenzamide, or undergo cleavage to yield the corresponding benzamide and formaldehyde (B43269) nih.govnih.gov.
Another potential degradation mechanism is the hydrolysis of the amide bond, a common pathway for many amide-containing compounds, which would lead to the formation of 2-methoxybenzoic acid and methylamine. The introduction of functional groups, like the amide structure, into chemical compounds is generally considered beneficial for their biodegradation nih.gov.
Furthermore, the benzene (B151609) ring of benzamide structures can be a target for microbial attack. Aromatic hydroxylation is a significant transformation in the degradation of benzimidazole, a related heterocyclic structure nih.govfrontiersin.org. This suggests that the aromatic ring of this compound could undergo hydroxylation, followed by ring cleavage, ultimately leading to mineralization into carbon dioxide and water nih.govfrontiersin.org. The degradation of aromatic hydrocarbons often proceeds through upper pathways that convert the initial compound into central intermediates like catechol, which then enter lower pathways for ring cleavage unesp.br.
The specific enzymes involved in these degradation pathways can include hydrolases, which cleave the amide bond, and cytochrome P450 monooxygenases, which are often responsible for hydroxylation and N-demethylation reactions nih.govfrontiersin.org.
Table 1: Potential Biodegradation Reactions for this compound based on Related Compounds
| Reaction Type | Initial Reactant | Key Intermediate(s) | Final Product(s) of the Step |
| N-Demethylation | This compound | 2-methoxy-N-(hydroxymethyl)benzamide | 2-methoxybenzamide, Formaldehyde |
| Amide Hydrolysis | This compound | - | 2-methoxybenzoic acid, Methylamine |
| Aromatic Ring Hydroxylation | This compound | Hydroxylated this compound | Further degradation products |
| Ring Cleavage | Hydroxylated intermediates | Catechol-like structures | Aliphatic acids |
Influence of Environmental Conditions on Degradation
The rate and extent of biodegradation of benzamide structures in the environment are significantly influenced by a variety of physicochemical and biological factors. These conditions can affect both the chemical stability of the compound and the activity of the degrading microorganisms.
pH: The pH of the soil and water is a critical factor. For many pesticides, alkaline conditions (pH > 7) can lead to chemical breakdown through a process called alkaline hydrolysis usu.edumsu.edu. The rate of hydrolysis can increase tenfold for every one-point increase in pH usu.edu. While some pesticides are stable over a wide pH range, others degrade rapidly in alkaline water msu.edu. For weak acid herbicides, a pH below their pKa can enhance penetration into plant leaves by keeping the molecule in a neutral form researchgate.net. Therefore, the pH of the surrounding medium will likely have a substantial impact on the persistence of this compound.
Temperature: Temperature affects both the chemical stability of pesticides and the metabolic rate of microorganisms. Generally, an increase in temperature accelerates the rate of chemical degradation and microbial activity, up to an optimal point usu.edu. Conversely, low temperatures can significantly slow down biodegradation, leading to increased persistence of the compound in the environment researchgate.net.
Microbial Populations: The presence of a microbial community adapted to degrading xenobiotics is essential for efficient biodegradation. The density and diversity of microbial populations, as well as the presence of specific enzymes, will dictate the degradation capacity of an environment. The lack of essential nutrients, such as carbon, nitrogen, and phosphorus, can limit microbial growth and, consequently, the degradation of pesticides mdpi.com.
Oxygen Availability: The presence or absence of oxygen determines whether aerobic or anaerobic degradation pathways will dominate. Aerobic degradation, which typically involves oxygenases, is often faster and more complete for many aromatic compounds.
Table 2: Influence of Environmental Factors on Benzamide Degradation
| Environmental Factor | Effect on Degradation Rate | General Mechanism of Influence |
| pH | Can increase or decrease | Affects chemical stability (hydrolysis) and microbial enzyme activity. usu.edumsu.edu |
| Temperature | Generally increases with temperature (up to an optimum) | Influences rates of chemical reactions and microbial metabolism. usu.edu |
| Microbial Population | Increases with a larger, adapted population | Provides the necessary enzymes for biodegradation. mdpi.com |
| Oxygen Availability | Generally higher under aerobic conditions | Determines the dominant metabolic pathways (aerobic vs. anaerobic). |
| Nutrient Availability | Increases with sufficient nutrients | Supports microbial growth and enzymatic activity. mdpi.com |
Metabolite Identification in Degradation Processes
The identification of metabolites is crucial for elucidating the biodegradation pathways of a compound and for assessing the potential environmental risks of the transformation products. For N-substituted benzamides, several key metabolites have been identified in studies on related compounds.
In the metabolism of N-methylbenzamide , two significant metabolites have been characterized:
N-(hydroxymethyl)-benzamide : This is a primary product of the oxidative metabolism of the N-methyl group nih.gov.
N-formylbenzamide : This is likely formed through the further oxidation of the N-(hydroxymethyl) intermediate nih.gov.
For N,N-dimethylbenzamide , the metabolic process also involves the N-methyl groups, leading to the formation of:
N-(hydroxymethyl)-N-methylbenzamide : This intermediate is formed through the hydroxylation of one of the methyl groups nih.gov.
N-methylbenzamide : This is a demethylation product nih.gov.
Formaldehyde : This is released during the demethylation process nih.gov.
Based on these findings, it is plausible that the degradation of this compound would produce analogous metabolites.
Table 3: Predicted Metabolites from the Biodegradation of this compound
| Parent Compound | Predicted Metabolite | Precursor Reaction |
| This compound | 2-methoxy-N-(hydroxymethyl)benzamide | N-methyl hydroxylation |
| This compound | 2-methoxybenzamide | N-demethylation |
| This compound | 2-methoxybenzoic acid | Amide hydrolysis |
| This compound | Methylamine | Amide hydrolysis |
Future Research Directions and Emerging Trends
Development of Novel Synthetic Methodologies for 2-Methoxy-N-methylbenzamide Derivatives
The synthesis of this compound derivatives continues to be an active area of research, with a focus on developing more efficient, sustainable, and versatile methods. A promising trend is the utilization of transition metal-catalyzed reactions to construct these molecules. For instance, manganese(I)-catalyzed methoxymethylation of primary amides using methanol as both a reagent and solvent represents a green and sustainable approach. rsc.org This method, which proceeds via an interrupted borrowing hydrogen (IBH) strategy with the liberation of dihydrogen, offers an atom-economical alternative to traditional multi-step protocols that often require toxic reagents. rsc.org
Another key area of development is the use of copper-catalyzed C-O coupling reactions of N-methoxy arylamides with arylboronic acids. mdpi.com This methodology provides a direct route to O-arylated products, expanding the toolkit for creating diverse derivatives. mdpi.com Furthermore, iron-catalyzed N-S bond coupling reactions of N-methoxy arylamides and sulfoxides are emerging as a novel way to synthesize N-acyl sulfoximine derivatives, showcasing the versatility of the N-methoxy amide group in different coupling chemistries. acs.org
Future efforts in this domain will likely focus on expanding the substrate scope of these catalytic systems, improving reaction conditions to be even milder, and exploring the use of more abundant and less toxic metal catalysts. The development of one-pot, multi-component reactions will also be a priority to streamline the synthesis of complex this compound derivatives.
A summary of emerging synthetic methodologies is presented in the table below:
| Catalytic System | Reaction Type | Key Features |
| Manganese(I) | Methoxymethylation | Green and sustainable, uses methanol as reagent and solvent, proceeds via interrupted borrowing hydrogen (IBH) strategy. rsc.org |
| Copper(I) | C-O Coupling | Enables the synthesis of O-arylated derivatives from N-methoxy arylamides and arylboronic acids. mdpi.com |
| Iron(III) | N-S Coupling | Provides a novel route to N-acyl sulfoximine derivatives from N-methoxy arylamides and sulfoxides. acs.org |
In-depth Mechanistic Investigations of Complex Transformations
A deeper understanding of the reaction mechanisms underpinning the synthesis and transformations of this compound derivatives is crucial for optimizing existing methods and designing new ones. Current research is beginning to shed light on these intricate processes. For example, in the hydrogenation of amides catalyzed by a combined Ru complex and zinc salt system, mechanistic studies involving 31P{1H}NMR have been employed to identify key catalytic intermediates. rsc.org
Similarly, for the copper-catalyzed C-O coupling of N-methoxy amides, a plausible reaction mechanism has been proposed involving the oxidation of Cu(I) to a Cu(II) species, followed by transmetalation with arylboronic acid, H-migration, and reductive elimination to regenerate the catalyst. mdpi.com In the case of manganese-catalyzed methoxymethylation, a proposed mechanism involves the in-situ formation of a reactive amido intermediate, followed by methanol activation via metal-ligand cooperation and β-hydride elimination. rsc.org
Future research will likely employ a combination of experimental techniques, such as kinetic analysis, isotopic labeling studies, and advanced spectroscopic methods, alongside computational modeling to further elucidate these reaction pathways. rsc.org A particular area of interest is the role of the methoxy (B1213986) group in directing the regioselectivity of C-H activation reactions, which has been studied in related benzoic acid derivatives and could be extended to this compound. mdpi.com Understanding these non-covalent interactions and coordination effects will be key to controlling the outcome of such reactions. mdpi.com
Key areas for future mechanistic investigations include:
The precise role of catalysts and co-catalysts in activating substrates.
The nature of transient intermediates and transition states.
The influence of substituents on reaction rates and selectivity.
The elucidation of reaction pathways to minimize the formation of byproducts.
Advanced Computational Modeling for Property Prediction and Reaction Design
Computational chemistry is becoming an indispensable tool in modern chemical research, offering powerful insights that complement experimental work. For this compound and its derivatives, advanced computational modeling holds significant promise for predicting their physicochemical properties, reactivity, and biological activity.
Methodologies such as Density Functional Theory (DFT) can be used to study the electronic structure and geometry of these molecules, providing a basis for understanding their behavior in chemical reactions. For instance, DFT calculations have been used to investigate the regioselectivity of rhodium-catalyzed annulation of alkoxy-substituted benzoic acids, revealing the importance of both steric and coordination effects of the methoxy group. mdpi.com Similar approaches can be applied to predict the most likely sites for C-H activation or other transformations in this compound derivatives.
Furthermore, molecular docking and dynamic simulations can be employed to predict the binding of these compounds to biological targets, which is crucial for the design of new therapeutic agents. nih.gov Hirshfeld surface analysis is another computational technique that can provide valuable insights into intermolecular interactions within the crystal structure of these compounds. nih.gov
The table below summarizes the potential applications of various computational modeling techniques:
| Computational Technique | Application for this compound Derivatives |
| Density Functional Theory (DFT) | Prediction of electronic properties, reaction mechanisms, and regioselectivity. mdpi.com |
| Molecular Docking | Prediction of binding modes and affinities to biological targets. nih.gov |
| Molecular Dynamics (MD) Simulations | Investigation of conformational flexibility and interactions with solvent and biological macromolecules. nih.gov |
| Hirshfeld Surface Analysis | Analysis of intermolecular interactions in the solid state. nih.gov |
Future research in this area will likely focus on the development of more accurate and efficient computational models, as well as the integration of machine learning and artificial intelligence to accelerate the discovery and design of novel this compound derivatives with desired properties.
Exploration of New Application Areas Beyond Current Scope
While this compound and its analogs have found utility in various domains, there is significant potential for their application in new and emerging fields. The inherent chemical features of this scaffold, including the presence of an amide bond, a methoxy group, and an aromatic ring, make it a versatile building block for the synthesis of a wide range of functional molecules.
In the pharmaceutical industry, derivatives of this compound could be explored for their potential as novel therapeutic agents. For example, related N-benzimidazole-derived carboxamides have shown promising antiproliferative and antioxidative activities. mdpi.comnih.govnih.gov By analogy, novel derivatives of this compound could be designed and synthesized to target a variety of diseases. The 2-(4-hydroxyphenoxy)benzamide scaffold, which is present in many bioactive compounds, can be synthesized from 2-aryloxybenzamide derivatives, highlighting a potential synthetic route to new biologically active molecules. mdpi.com
Beyond pharmaceuticals, the unique chemical properties of N-methylbenzamide derivatives suggest their potential use in material science. chemicalbook.com They could be incorporated into polymers and resins to enhance properties such as thermal stability and chemical resistance. chemicalbook.com Their ability to participate in various coupling reactions also makes them valuable intermediates in the synthesis of complex organic materials with tailored electronic or optical properties.
Future research should focus on a systematic exploration of these new application areas. This will involve the synthesis of diverse libraries of this compound derivatives and their screening for a wide range of biological and material properties. Interdisciplinary collaborations between synthetic chemists, biologists, and material scientists will be essential to unlock the full potential of this versatile chemical scaffold.
Q & A
Q. 1.1. What are the recommended synthetic routes for 2-methoxy-N-methylbenzamide, and how do reaction conditions influence yield and purity?
The synthesis of this compound (a Weinreb amide) typically involves coupling 2-methoxybenzoic acid derivatives with N,O-dimethylhydroxylamine. A robust method uses 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as a coupling agent under mild conditions (room temperature, dichloromethane or DMF solvent) . Yield optimization requires strict stoichiometric control of reactants (e.g., 1:1.2 molar ratio of acid to amine) and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Impurities often arise from incomplete coupling or hydrolysis; monitoring via TLC (Rf ~0.3 in 30% ethyl acetate/hexane) is critical.
Q. 1.2. How is the structural integrity of this compound validated in crystallographic studies?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, related N-substituted benzamides are analyzed using SHELX programs (SHELXL for refinement, SHELXS for structure solution) . Key parameters include bond lengths (C=O: ~1.22 Å, C-N: ~1.34 Å) and angles (amide plane deviation <5°). Hydrogen bonding between the methoxy group and adjacent amide protons (O···H distances ~2.1–2.3 Å) stabilizes the crystal lattice .
Q. 1.3. What spectroscopic techniques are most effective for characterizing this compound?
- FT-IR : Confirms amide C=O stretch (~1650–1680 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹).
- ¹H/¹³C NMR : Methoxy protons appear as a singlet (~δ 3.3–3.5 ppm), while the N-methyl group resonates at δ 3.0–3.2 ppm. Aromatic protons show splitting patterns consistent with substituent positions (e.g., para-methoxy groups cause deshielding) .
- Mass Spectrometry (EI-MS) : Molecular ion [M+H]⁺ at m/z 180.1 (calculated for C₉H₁₁NO₂).
Advanced Research Questions
Q. 2.1. How do computational methods like DFT clarify the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) at the B3LYP/6-311G++(d,p) level predicts frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4.5–5.0 eV) indicates moderate reactivity, with electron density localized on the methoxy and amide groups . Molecular Electrostatic Potential (MEP) maps reveal nucleophilic regions at the methoxy oxygen and electrophilic sites at the amide carbonyl, guiding derivatization strategies (e.g., electrophilic aromatic substitution).
Q. 2.2. What strategies resolve contradictions in crystallographic and spectroscopic data for this compound derivatives?
Discrepancies between SC-XRD and NMR data (e.g., unexpected dihedral angles or coupling constants) often arise from dynamic effects in solution vs. solid-state rigidity. For example, solution-phase conformational flexibility may obscure hydrogen bonding observed in crystals. Hybrid approaches—combining variable-temperature NMR, XRD, and molecular dynamics simulations—are recommended to reconcile differences .
Q. 2.3. How can hydrogen-bonding interactions of this compound be quantified for supramolecular applications?
Near-infrared (NIR) spectroscopy in CCl₄ quantifies hydrogen bonding between the amide carbonyl and proton donors (e.g., thioacetamide). Association constants (Ka) are derived from Benesi-Hildebrand plots, with typical values ~10²–10³ M⁻¹ . Hirshfeld surface analysis (via CrystalExplorer) further visualizes interaction contributions (e.g., O···H contacts: ~15% of total surface) .
Q. 2.4. What experimental designs optimize biological activity screening for this compound analogs?
- Kinase Inhibition Assays : Use recombinant kinases (e.g., Tankyrase-1/2) with ATP-Glo™ luminescence kits. Pre-incubate compounds (10 µM–1 mM) and assess IC₅₀ via dose-response curves .
- ADMET Profiling : Employ in silico tools (e.g., SwissADME) to predict bioavailability (%ABS >50), CYP450 inhibition, and Ames test outcomes. Experimental validation via Caco-2 permeability assays and microsomal stability tests is critical .
Methodological Guidance
Q. 3.1. How to troubleshoot low yields in this compound synthesis?
Q. 3.2. Best practices for handling crystallographic data of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
